molecular formula C13H20BrFOSi B8171426 ((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane

((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8171426
M. Wt: 319.28 g/mol
InChI Key: VCFQSOOKBJTVKF-UHFFFAOYSA-N
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Description

((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C11H14BrFO. It is a derivative of benzyl alcohol where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is used in various organic synthesis processes, particularly as an intermediate in the preparation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the protection of 2-Bromo-5-fluorobenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is used in several scientific research applications:

Mechanism of Action

The mechanism of action of ((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane involves its role as a protected intermediate. The TBDMS group protects the hydroxyl group during various chemical reactions, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorobenzyl alcohol: The unprotected form of the compound.

    2-Bromo-5-fluorobenzaldehyde: An oxidized form of the compound.

    2-Fluorobenzyl alcohol: A reduced form of the compound

Uniqueness

((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the TBDMS protecting group, which allows for selective reactions at other functional sites without affecting the hydroxyl group. This makes it a valuable intermediate in multi-step organic synthesis .

Properties

IUPAC Name

(2-bromo-5-fluorophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrFOSi/c1-13(2,3)17(4,5)16-9-10-8-11(15)6-7-12(10)14/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFQSOOKBJTVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrFOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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